Home > Products > Screening Compounds P127795 > N-(3-chloro-4-methoxyphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
N-(3-chloro-4-methoxyphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide -

N-(3-chloro-4-methoxyphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Catalog Number: EVT-4652890
CAS Number:
Molecular Formula: C20H17ClFN3O4
Molecular Weight: 417.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl)-N-1H-indol-5-ylacetamide (2N1HIA) is a synthetic compound identified in a screening study of commercially available chemical libraries. [] It has been investigated for its potential use as a therapeutic agent for diseases associated with excessive bone resorption, such as osteoporosis. []

Mechanism of Action

2N1HIA has been shown to inhibit osteoclast differentiation, the process by which bone-resorbing cells are formed. [] This effect is not mediated by interfering with the RANKL signaling pathway, a key pathway in osteoclastogenesis. [] Instead, 2N1HIA significantly reduces the expression of CD47, an early marker of osteoclast fusion, and cathepsin K, a protease essential for bone resorption. [] This suggests that 2N1HIA inhibits osteoclast differentiation by interfering with the fusion of precursor cells and by reducing the activity of enzymes involved in bone breakdown. Additionally, 2N1HIA treatment was shown to decrease the activity of matrix metalloprotease-9 (MMP-9), further contributing to its inhibitory effect on bone resorption. []

Applications

2N1HIA has been primarily investigated for its potential use in preventing and/or treating bone diseases associated with excessive bone resorption, such as osteoporosis. [] Its ability to inhibit osteoclast differentiation, particularly by reducing cathepsin K expression and MMP-9 activity, makes it a promising candidate for further research in this area. []

2-(6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999)

Compound Description: PF-06282999 is a thiouracil derivative that acts as an irreversible inactivator of myeloperoxidase, an enzyme implicated in cardiovascular diseases. [, ] This compound is currently undergoing clinical trials for cardiovascular disease treatment. [] PF-06282999 is designed to minimize idiosyncratic toxicity often associated with thiouracil bioactivation in the liver. [] It exhibits low metabolic turnover in liver microsomes and hepatocytes across various species, including humans, and does not inhibit cytochrome P450 enzymes. [] Additionally, PF-06282999 has moderate intestinal permeability and minimal transporter-mediated hepatobiliary disposition. [] Its primary clearance mechanism in humans is renal excretion of the unchanged parent compound. [] Studies indicate that PF-06282999 is an inducer of CYP3A4 mRNA and midazolam-1′-hydroxylase activity in human hepatocytes. [] This induction is mediated by the pregnane X receptor (PXR), as demonstrated by its selective activation in reporter cells and the lack of CYP3A4 induction in PXR-knockout HepaRG cells. []

Properties

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Molecular Formula

C20H17ClFN3O4

Molecular Weight

417.8 g/mol

InChI

InChI=1S/C20H17ClFN3O4/c1-28-13-4-5-14(16(22)10-13)17-6-8-20(27)25(24-17)11-19(26)23-12-3-7-18(29-2)15(21)9-12/h3-10H,11H2,1-2H3,(H,23,26)

InChI Key

XGQBBTDPAWCAGT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl)F

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.